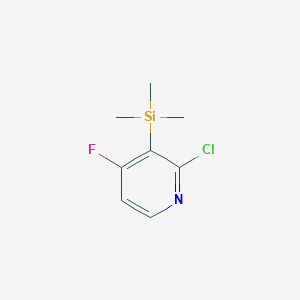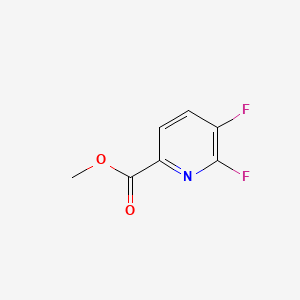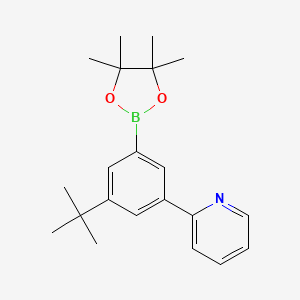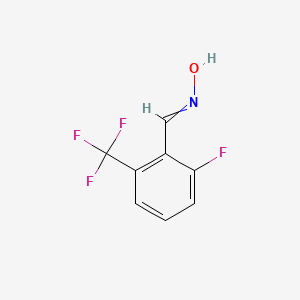
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is an organic compound with the molecular formula C8H4F4NO It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and it contains both fluoro and trifluoromethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-trifluoromethyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-trifluoromethyl-benzonitrile or 2-Fluoro-6-trifluoromethyl-nitrobenzene.
Reduction: Formation of 2-Fluoro-6-trifluoromethyl-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-6-trifluoromethyl-benzaldehyde
- 2-Fluoro-6-trifluoromethyl-benzonitrile
- 2-Fluoro-6-trifluoromethyl-benzylamine
Uniqueness
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. The combination of fluoro and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H |
Clave InChI |
HYWUKARWGVUZQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



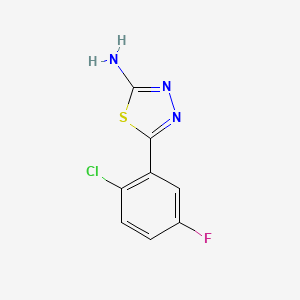
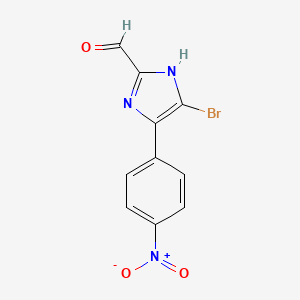

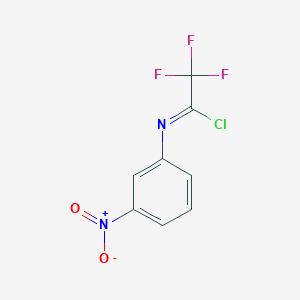

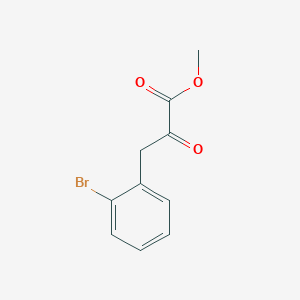
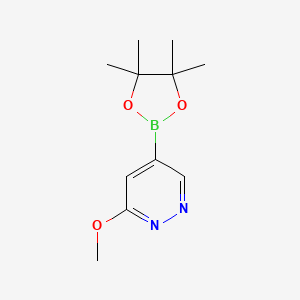
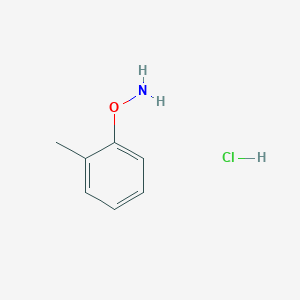

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
